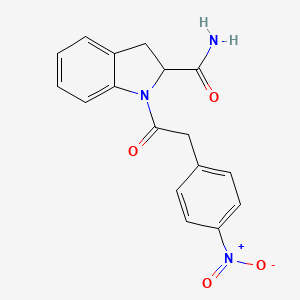
1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” may be explored for potential antiviral drug development, especially targeting RNA and DNA viruses.
Anti-inflammatory and Analgesic Applications
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. Compounds with a similar structure to “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” have been compared with known anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . This suggests potential applications in developing new pain management and anti-inflammatory therapies.
Anticancer Research
Indole compounds have been a focus in anticancer research due to their ability to interact with various biological targets. The indole-2-carboxamide moiety, in particular, has been associated with antiproliferative activity, suggesting that “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” could be valuable in designing novel anticancer agents .
Enzyme Inhibition
Indole carboxamides are known to inhibit a range of enzymes, which is crucial in the treatment of various diseases. The presence of the carboxamide group in “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” indicates potential applications as enzyme inhibitors, with implications for drug discovery and pharmacological research .
Agricultural Chemistry
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. While specific applications of “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” in agriculture are not directly reported, the indole structure’s significance in plant hormones suggests potential research applications in developing new agrochemicals .
Material Science
Indole derivatives have been explored for their fluorescence properties, which can be utilized in material science for creating organic fluorescent molecules. The structural complexity of “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” could be investigated for its potential use in developing new materials with specific optical properties .
Biochemical Research
Indole structures are prevalent in many natural compounds and pharmaceuticals. The biochemical applications of “1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide” could include its use as a pharmacophore in drug design, aiding in the understanding of biochemical pathways and receptor-ligand interactions .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities . These activities suggest that the compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-[2-(4-nitrophenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-17(22)15-10-12-3-1-2-4-14(12)19(15)16(21)9-11-5-7-13(8-6-11)20(23)24/h1-8,15H,9-10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJRJCMJHCSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

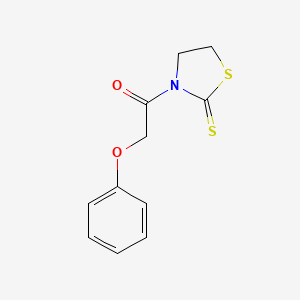
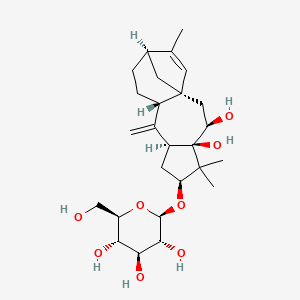
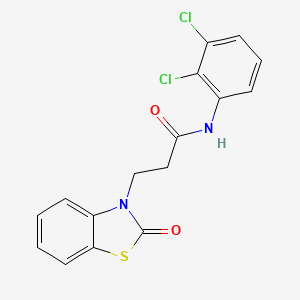
![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)
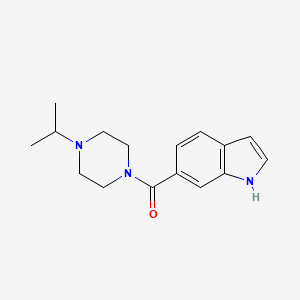
![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2991488.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)



![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)
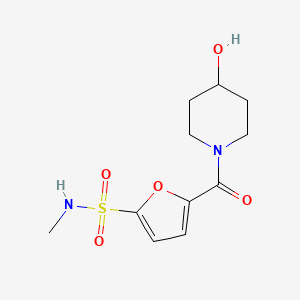
![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)